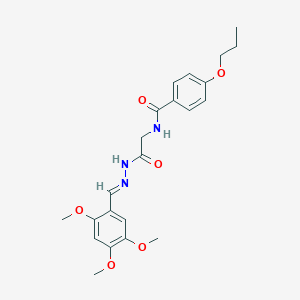![molecular formula C25H23N3O5 B12016321 [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure moléculaire complexe, qui comprend plusieurs groupes fonctionnels tels que l'anilino, l'oxoacétyl et le méthoxybenzoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate implique généralement un processus en plusieurs étapes. La première étape inclut souvent la formation de la liaison hydrazone par réaction d'un dérivé d'hydrazine avec un aldéhyde ou une cétoneLa dernière étape implique l'estérification du groupe phényl avec l'acide 4-méthoxybenzoïque .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela inclut un contrôle précis de la température, du pH et du temps de réaction, ainsi que l'utilisation de catalyseurs pour accélérer les réactions .
Analyse Des Réactions Chimiques
Types de réactions
[4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter de l'hydrogène au composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des solvants, des températures et des niveaux de pH spécifiques pour garantir la transformation souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes carbonyles supplémentaires, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
[4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Il peut être utilisé dans des études impliquant l'inhibition enzymatique ou comme sonde pour les voies biologiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du [4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou interférer avec des voies biologiques en se liant à des sites actifs ou en modifiant la conformation des molécules cibles. Cela peut entraîner des modifications des processus cellulaires et des effets physiologiques .
Applications De Recherche Scientifique
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- [4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] furan-2-carboxylate
- [4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate
Unicité
Comparé à des composés similaires, le [4-[(E)-[[2-(4-éthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate est unique en raison de ses groupes fonctionnels et de sa structure moléculaire spécifiques. Ces caractéristiques peuvent conférer une réactivité chimique et une activité biologique distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C25H23N3O5 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H23N3O5/c1-3-17-4-10-20(11-5-17)27-23(29)24(30)28-26-16-18-6-12-22(13-7-18)33-25(31)19-8-14-21(32-2)15-9-19/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
Clé InChI |
CFKBVLMRYLNZOH-WGOQTCKBSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone](/img/structure/B12016238.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![[3-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016259.png)
![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12016262.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016280.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)

